molecular formula C29H29NO3 B6545809 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 929390-53-4

4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B6545809
CAS No.: 929390-53-4
M. Wt: 439.5 g/mol
InChI Key: GBKJRNBLKWGHPM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a chromenyl moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, including the formation of the chromenyl core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromenyl moiety may yield chromone derivatives, while reduction of the benzamide group may produce primary amines.

Scientific Research Applications

4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and chromenyl derivatives, such as:

  • 4-tert-butyl-N-(4-tert-butylphenyl)aniline
  • 4-tert-butyl-2-(diphenylphosphino)phenyl-2-oxazoline

Uniqueness

4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability, while the chromenyl and benzamide moieties contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

4-tert-butyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3/c1-18(2)19-6-8-20(9-7-19)27-17-25(31)24-16-23(14-15-26(24)33-27)30-28(32)21-10-12-22(13-11-21)29(3,4)5/h6-18H,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJRNBLKWGHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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